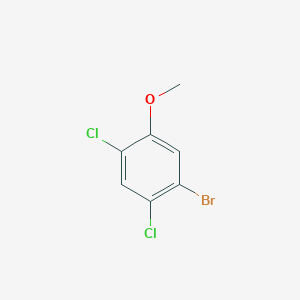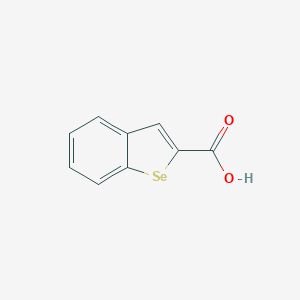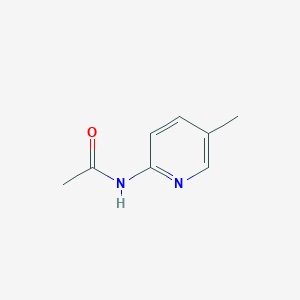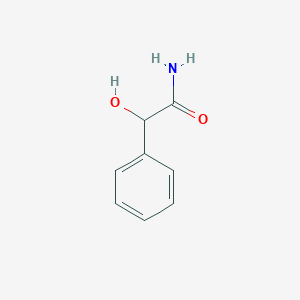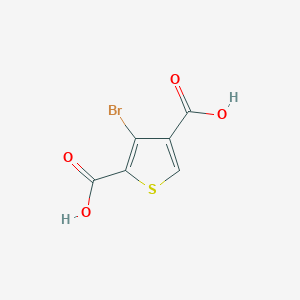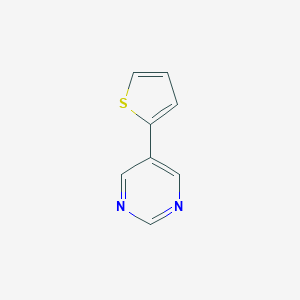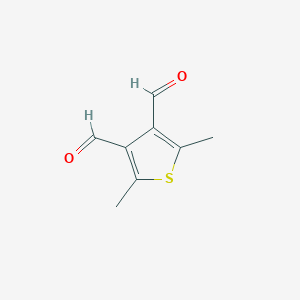
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane, also known as DBTIPS, is a silyl-based reagent that has become increasingly popular in the scientific community for its versatility in organic synthesis. DBTIPS is a highly reactive chemical that can be utilized for a variety of chemical reactions, including the synthesis of various compounds and the functionalization of molecules.
科学研究应用
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has become increasingly popular in the scientific community due to its versatility in organic synthesis. It has been used in a variety of applications, including the synthesis of various compounds, the functionalization of molecules, and the modification of existing molecules. It has been used to synthesize compounds such as polymers, surfactants, and catalysts. It has also been used to functionalize molecules, such as peptides, proteins, and DNA. Additionally, it has been used to modify existing molecules, such as carbohydrates and lipids.
作用机制
The mechanism of action of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is fairly straightforward. The reagent reacts with an aldehyde or ketone in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction results in the formation of a new bond between the aldehyde or ketone and the (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane reagent. The new bond formed is a carbon-silicon bond, which is highly stable and resistant to degradation.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane are still largely unknown. As the reagent is highly reactive, it is possible that it could interact with biological molecules and cause adverse effects. However, further research is needed to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
实验室实验的优点和局限性
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane has several advantages for lab experiments. It is a highly reactive reagent, which makes it ideal for synthesizing a variety of compounds. Additionally, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane in lab experiments. For example, it is a highly reactive reagent, which means it can react with other molecules in the reaction mixture and lead to unwanted side reactions. Additionally, it is not very soluble in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several potential future directions for the use of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane. For example, it could be used to synthesize more complex compounds, such as pharmaceuticals and other biologically active molecules. Additionally, it could be used to functionalize existing molecules, such as peptides, proteins, and DNA. Furthermore, it could be used to modify existing molecules, such as carbohydrates and lipids. Finally, further research could be conducted to determine the exact biochemical and physiological effects of (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane.
合成方法
(3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane is synthesized through a two-step process. The first step involves the reaction of 1,3-dibromopropane (DBP) with trimethylsilyl chloride (TMSCl) in the presence of a base, such as sodium hydroxide (NaOH). This reaction results in the formation of 3-(dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane. The second step involves the reaction of the (3-(Dibromomethylene)-5-(triisopropylsilyl)penta-1,4-diyn-1-yl)trimethylsilane intermediate with an aldehyde or ketone in the presence of a catalyst, such as palladium on carbon (Pd/C). This reaction results in the formation of the desired product.
属性
IUPAC Name |
[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-tri(propan-2-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br2Si2/c1-14(2)22(15(3)4,16(5)6)13-11-17(18(19)20)10-12-21(7,8)9/h14-16H,1-9H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBHHGSVSNALEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CC(=C(Br)Br)C#C[Si](C)(C)C)(C(C)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565729 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
164990-17-4 |
Source


|
| Record name | [3-(Dibromomethylidene)-5-(trimethylsilyl)penta-1,4-diyn-1-yl]tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

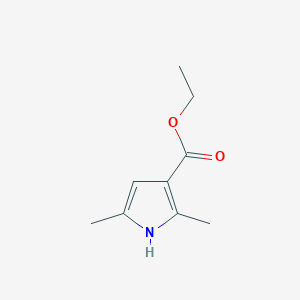
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
